molecular formula C20H22N2O3 B3833570 N'-(4-tert-butylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

N'-(4-tert-butylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Cat. No. B3833570
M. Wt: 338.4 g/mol
InChI Key: BCJMGYJJSYUJOI-CIAFOILYSA-N
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Description

The compound “N’-(4-tert-butylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide” is a complex organic molecule. It likely contains a benzodioxine ring, which is a type of aromatic ether, and a carbohydrazide group, which is a derivative of carboxylic acids and hydrazine .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzodioxine ring and the attachment of the carbohydrazide group. The exact synthesis process would depend on the starting materials and the specific reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodioxine ring and the carbohydrazide group would likely be key structural features .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions occur. The benzodioxine ring and the carbohydrazide group could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. Proper handling and disposal procedures should be followed to minimize any potential risks .

Future Directions

The future directions for research on this compound could involve further studies to better understand its properties, potential uses, and safety profile .

properties

IUPAC Name

N-[(E)-(4-tert-butylphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-20(2,3)15-10-8-14(9-11-15)12-21-22-19(23)18-13-24-16-6-4-5-7-17(16)25-18/h4-12,18H,13H2,1-3H3,(H,22,23)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJMGYJJSYUJOI-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(4-tert-butylphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(4-tert-butylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
Reactant of Route 2
N'-(4-tert-butylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

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